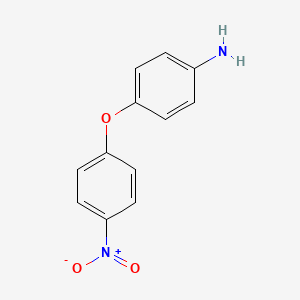

4-(4-Nitrophenoxy)aniline

Description

Contextualization within Aromatic Amines and Nitroaromatic Compounds Research

4-(4-Nitrophenoxy)aniline is a bifunctional molecule that belongs to two significant classes of organic compounds: aromatic amines and nitroaromatic compounds. solubilityofthings.com Aromatic amines are characterized by the presence of an amino group attached to an aromatic ring, while nitroaromatic compounds contain a nitro group bonded to an aromatic ring. solubilityofthings.comguidechem.com The presence of both the electron-donating amino group and the electron-withdrawing nitro group, connected via a flexible ether linkage, imparts unique reactivity and electronic properties to the molecule.

Research into aromatic amines and nitroaromatics is a cornerstone of modern organic synthesis. These compounds serve as crucial intermediates and building blocks for a vast array of more complex molecules. aaronchem.com The amino group is a versatile functional handle for transformations such as diazotization, acylation, and alkylation, while the nitro group can be readily reduced to an amine, providing a pathway for further functionalization. The study of compounds like this compound provides valuable insights into the chemical interplay between these two important functional groups within a single molecular framework.

Significance as a Research Compound in Organic Chemistry and Drug Discovery

The significance of this compound in the research community stems primarily from its utility as a versatile precursor in multi-step organic syntheses. aaronchem.com It is a key starting material for creating a diverse range of target molecules with specific, tailored properties for applications in medicinal chemistry, materials science, and the dye industry. guidechem.comaaronchem.com

In the realm of drug discovery, this compound serves as a scaffold for the synthesis of novel heterocyclic compounds and other derivatives that have been investigated for a variety of biological activities. Researchers have used it to generate molecules with potential anthelmintic, researchgate.netresearchgate.net antibacterial, researchgate.net anticancer, guidechem.com and anti-inflammatory properties. researchgate.net For instance, it is the key intermediate for synthesizing 4-(4-nitrophenoxy)phenyl thiourea (B124793), a precursor to the anthelmintic drug nitroscanate. researchgate.net

Beyond pharmaceuticals, the compound is an important intermediate in the development of functional materials. Its rigid, aromatic structure makes it a suitable building block for thermotropic liquid crystals. nih.gov The synthesis of N-[4-(4-nitrophenoxy)phenyl]propionamide from this compound is a documented step towards creating such materials. nih.gov Furthermore, its structural motifs are incorporated into dyes and pigments. guidechem.com The compound's utility is expanded by its role as a precursor to other key intermediates, such as 4-(4-amino-3-nitrophenoxy)-2-nitroaniline (B1347640) and N-[4-(4-aminophenoxy)phenyl]acetamide. chemicalbook.com

Historical Overview of Research Trajectories for this compound and Analogues

Initial research interest in this compound focused on its fundamental synthesis, with established methods involving the nucleophilic aromatic substitution reaction between 4-aminophenol (B1666318) and 4-nitrofluorobenzene in the presence of a base like potassium carbonate. nih.govresearchgate.net

Following the establishment of reliable synthetic routes, the research trajectory shifted towards utilizing this compound as a foundational building block. Early investigations explored its conversion into relatively simple derivatives. For example, it was used to prepare N-[4-(4-Nitrophenoxy)phenyl]acetamide and other amides to study their properties and potential applications, including as intermediates for liquid crystals. nih.govresearchgate.net

More recent research has focused on creating significantly more complex molecular architectures derived from this precursor. This includes the synthesis of various heterocyclic systems. For example, it has been used to create a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, which were subsequently screened for anthelmintic and antibacterial activities. researchgate.net Similarly, it has been a starting point for synthesizing novel 1,2,4-triazole-3-thiones, which were also evaluated for their potential as anthelmintics. researchgate.net Research has also explored its use in creating azo dyes and Schiff bases for various chemical and material science applications. researchgate.netajgreenchem.com This evolution in research demonstrates a clear path from understanding the basic chemistry of this compound to exploiting its structural features to design and synthesize functional molecules with specific, high-value applications.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6149-33-3 | guidechem.comchemicalbook.comchemicalbook.com |

| Molecular Formula | C₁₂H₁₀N₂O₃ | guidechem.comchemicalbook.com |

| Molecular Weight | 230.22 g/mol | guidechem.comchemicalbook.com |

| Appearance | Orange to Brown to Dark red solid | guidechem.com |

| pKa | 4.24 ± 0.10 (Predicted) | guidechem.com |

| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | guidechem.comsigmaaldrich.com |

| Solubility | Soluble in Acetone; Sparingly soluble in water | guidechem.com |

Research Applications and Derivatives of this compound

| Derivative Class / Application Area | Specific Examples of Synthesized Compounds | Investigated Application | Source(s) |

| Pharmaceutical Intermediates | N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines | Anthelmintic, Antibacterial | researchgate.net |

| 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones | Anthelmintic | researchgate.net | |

| Ruthenium (II/III) polypyridyl complexes | Cytotoxicity Studies | researchgate.net | |

| Material Science Precursors | N-[4-(4-Nitrophenoxy)phenyl]propionamide | Thermotropic Liquid Crystals | nih.gov |

| Dye Synthesis | Azo ester derivatives | Dyes, Chemosensors | researchgate.net |

| General Synthetic Precursors | 4-(4-amino-3-nitrophenoxy)-2-nitroaniline | Further chemical synthesis | chemicalbook.com |

| N-[4-(4-aminophenoxy)phenyl]acetamide | Further chemical synthesis | chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-nitrophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAOLTVUTGZJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62970-92-7 (hydrochloride) | |

| Record name | 4-Amino-4'-nitrodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70210452 | |

| Record name | 4-Amino-4'-nitrodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6149-33-3 | |

| Record name | 4-(4-Nitrophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6149-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-nitrodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6149-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-4'-nitrodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitrophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-4'-NITRODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM61IM2B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Nitrophenoxy Aniline

Established Synthetic Routes for 4-(4-Nitrophenoxy)aniline

The synthesis of this compound is predominantly achieved through nucleophilic aromatic substitution, with variations in reaction conditions and starting materials.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a cornerstone of modern organic chemistry, and it provides the primary pathway to this compound. researchgate.net This type of reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. dalalinstitute.com The presence of electron-withdrawing groups, such as the nitro group, on the aromatic ring facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

A common and effective method for synthesizing this compound involves the reaction of 4-aminophenol (B1666318) with 4-nitrofluorobenzene. researchgate.netchemicalbook.com In this reaction, the phenoxide ion, generated from 4-aminophenol in the presence of a base, acts as the nucleophile, attacking the electron-deficient aromatic ring of 4-nitrofluorobenzene at the carbon atom bearing the fluorine atom. Fluorine is an excellent leaving group in nucleophilic aromatic substitution reactions. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and often requires elevated temperatures to proceed at a reasonable rate. google.com

A variation of this synthesis involves the reaction of p-fluoronitrobenzene with pinacolate and copper chloride in the presence of cesium carbonate and 1,2-bis-(diphenylphosphino)ethane in N,N-dimethyl-formamide at 45°C for 15 hours, which yields 4-nitro-4'-aminodiphenyl ether with an 84% yield. chemicalbook.com

An alternative approach involves the reaction of a 4-nitroaniline (B120555) derivative with a nitro-substituted aryl halide. researchgate.net For instance, the Ullmann condensation, a copper-catalyzed reaction, can be employed to form the diaryl ether linkage. wikipedia.orgresearchgate.net This reaction typically requires high temperatures and a copper catalyst, which can be in the form of copper powder or a copper salt. wikipedia.org The reaction of an aniline (B41778) with an aryl halide is specifically known as the Goldberg reaction, which is an alternative to the Buchwald-Hartwig amination. wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl > F, which is the reverse of what is observed in typical SNAr reactions. masterorganicchemistry.com

The synthesis of 4-Nitro-N-(4-nitrophenyl)aniline, a related compound, is achieved through the reaction of 4-nitroaniline with 4-nitrobenzoyl chloride in the presence of a base like pyridine. ontosight.ai

Microwave-Assisted Synthesis Approaches

To enhance reaction rates and improve yields, microwave-assisted synthesis has emerged as a valuable tool in organic chemistry. bibliotekanauki.pl This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. researchgate.net The microwave-assisted synthesis of this compound and its derivatives has been shown to be an efficient and environmentally benign approach, often proceeding under solvent-free conditions. researchgate.netnih.gov For example, the reaction of aniline with formic acid can be significantly optimized under microwave irradiation, reducing reaction times and improving yields. bibliotekanauki.pl A study on the microwave-assisted synthesis of anilines from activated aryl halides demonstrated high yields without the need for organic solvents or catalysts. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| 4-nitrophenylhydrazine, 1,3-dicarbonyl compound | Microwave heating, acidic conditions | 1-(4-nitrophenyl)-1H-pyrazoles | - | acs.org |

| Aniline, Formic Acid | Microwave, solvent-free | N-phenylformamide | Very good | bibliotekanauki.pl |

| Activated aryl halides, NH4OH | Microwave, 130°C | Anilines | High | nih.gov |

Combinatorial Synthesis Strategies for Derivatives

Combinatorial chemistry has become a powerful strategy for the rapid synthesis of large libraries of related compounds for drug discovery and materials science. acs.org This approach has been applied to the synthesis of derivatives of this compound. mdpi.com By systematically varying the starting materials, a diverse range of analogs can be generated. For example, various aryl aldehydes and anilines can be condensed to create a library of imine compounds, which can then be reduced to the corresponding amines. emerginginvestigators.org This strategy allows for the exploration of structure-activity relationships. emerginginvestigators.org Azo dyes, for instance, can be synthesized through the combinatorial reaction of different aniline derivatives with various aromatic compounds. researchgate.net

Derivatization Strategies and Reaction Chemistry of this compound

The presence of both an amino group and a nitro group on the this compound scaffold allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.

The amino group can undergo a range of reactions, including acylation, alkylation, and diazotization. For example, it can be acylated to form amides, such as N-[4-(4-aminophenoxy)phenyl]acetamide. chemicalbook.com The amino group also allows for the synthesis of polyimides by reaction with dianhydrides, leading to materials with high thermal stability. researchgate.netvt.edu

The nitro group can be reduced to an amino group, providing access to diamine derivatives. This reduction is commonly achieved using reagents such as tin(II) chloride or through catalytic hydrogenation. The resulting diamine can then be used in further synthetic steps, for example, in the synthesis of polyimides or other polymers. researchgate.net The reduction of nitrobenzene (B124822) to p-aminophenol is a well-established industrial process. researchgate.netasianpubs.orggoogle.com

The core structure of this compound has been used to synthesize a variety of heterocyclic compounds. For example, it can be a precursor for the synthesis of triazole derivatives which have shown potential as antitrypanosomal agents. nih.gov

Formation of Amide Derivatives

The primary amine group of this compound readily undergoes acylation reactions with acyl halides or acid anhydrides to form stable amide derivatives. This transformation is a fundamental step in the synthesis of more complex molecules.

The synthesis of N-[4-(4-nitrophenoxy)phenyl]acetamide involves the reaction of this compound with acetyl chloride. In a typical procedure, the reaction is carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) in the presence of a base like triethylamine. The base is added to neutralize the hydrochloric acid formed during the reaction. The mixture is refluxed for a period to ensure the completion of the reaction. The resulting product can be isolated and purified by recrystallization from a solvent like toluene (B28343), affording the desired acetamide (B32628) in high yield.

Table 1: Synthesis of N-[4-(4-Nitrophenoxy)phenyl]acetamide

| Reactants | Reagents & Solvents | Reaction Conditions | Yield |

| This compound, Acetyl chloride | Tetrahydrofuran, Triethylamine | Reflux for 2 hours | 92% |

Similarly, N-[4-(4-nitrophenoxy)phenyl]propionamide can be synthesized by reacting this compound with propanoyl chloride. acs.orgwikipedia.org The reaction is typically performed in a dry aprotic solvent like tetrahydrofuran (THF). acs.orgwikipedia.org Triethylamine is often used as a base to scavenge the HCl byproduct. acs.orgwikipedia.org The reaction mixture is refluxed for several hours to drive the reaction to completion. acs.orgwikipedia.org The crude product is then isolated by filtration and purified by recrystallization from a suitable solvent such as toluene to yield the pure propionamide (B166681) derivative. acs.orgwikipedia.org This compound is noted as an important intermediate in the synthesis of thermotropic liquid crystals. acs.org

Table 2: Synthesis of N-[4-(4-Nitrophenoxy)phenyl]propionamide

| Reactants | Reagents & Solvents | Reaction Conditions | Yield |

| This compound, Propanoyl chloride | Tetrahydrofuran, Triethylamine | Reflux for 2 hours | 76% wikipedia.org |

Thiazole (B1198619) Derivative Synthesis utilizing this compound as Precursor

This compound serves as a key starting material for the synthesis of various heterocyclic compounds, including thiazole derivatives. A common route involves the conversion of this compound to a thiourea (B124793) intermediate, which then undergoes cyclization. Specifically, N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines are synthesized from 1-[4-(4-nitrophenoxy)phenyl]thiourea. nih.govyoutube.com This thiourea derivative is then reacted with various substituted α-haloketones, such as substituted phenacyl bromides, in an ethanolic solution. nih.gov The reaction proceeds via a Hantzsch thiazole synthesis mechanism, where the thiourea acts as the source of the N-C-S unit, and the α-haloketone provides the remaining atoms of the thiazole ring. The resulting thiazole derivatives can be isolated upon cooling and purified by recrystallization. nih.gov

Schiff Base Derivative Formation

The amino group of this compound or its derivatives can react with aldehydes or ketones to form Schiff bases (imines). For instance, a novel azo Schiff base has been synthesized by reacting 4-(4-nitrophenoxy)benzenamine with 2-hydroxy-5-[(E)-phenyldiazenyl]benzaldehyde under inert conditions. acs.org In a more general approach, azo-Schiff bases are prepared by first converting a related precursor, p-nitroaniline, into an azo dye intermediate, 4-((4-nitrophenyl)diazenyl)aniline. researchgate.net This intermediate, which contains a primary amino group, is then condensed with various alkoxybenzaldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol (B145695) under reflux to yield the final azo-Schiff base derivatives. researchgate.net

Azo Compound Synthesis using this compound Intermediates

This compound is a valuable intermediate for the synthesis of azo compounds. A series of novel azo dyes have been synthesized from 4,4'-nitrophenoxyaniline using a classical diazotization-coupling method. lkouniv.ac.in This process involves the diazotization of the primary amino group of the aniline derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. This reactive diazonium salt is then coupled with various aromatic compounds, such as phenol (B47542), naphthol, and resorcinol, to produce the corresponding azo dyes. lkouniv.ac.in The choice of the coupling component determines the final color and properties of the dye.

Electrophilic Substitution Reactions and Complex Molecular Structure Creation

The aromatic rings of this compound are susceptible to electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The aniline ring is activated by the electron-donating amino group, which directs incoming electrophiles to the ortho positions relative to the amine. nih.gov Conversely, the phenoxy ring is deactivated by the strongly electron-withdrawing nitro group, which directs incoming electrophiles to the meta position relative to the nitro group. nih.gov

An example of creating a more complex molecular structure involves a Friedel-Crafts reaction. While direct Friedel-Crafts reactions on the highly activated aniline ring can be challenging to control, the acylation of N-(4-nitrophenyl)acetamide, a derivative of this compound, has been demonstrated. rsc.org The reaction of N-(4-nitrophenyl)acetamide with benzene (B151609) in the presence of a strong acid like trifluoromethanesulfonic acid (CF3SO3H) can lead to the formation of aromatic ketones in excellent yields. rsc.org This demonstrates how the reactivity of the parent aniline can be modulated and utilized for the construction of more intricate molecular frameworks. Furthermore, the synthesis of triarylmethanes through a double Friedel-Crafts reaction of aldehydes with anilines using a Brønsted acidic ionic liquid catalyst showcases another route to complex structures. nih.gov

Reductive Amination for Secondary Amine Formation

Reductive amination is a highly effective method for synthesizing secondary amines, and the primary amine functionality of this compound makes it a suitable starting material for such transformations. nih.gov This process, also known as reductive alkylation, typically involves a two-step sequence within a single reaction vessel. youtube.commasterorganicchemistry.com First, the primary amine, this compound, reacts with an aldehyde or a ketone to form a Schiff base (an imine) or an enamine intermediate, respectively. libretexts.org This is followed by the in-situ reduction of the carbon-nitrogen double bond to yield the corresponding secondary amine. masterorganicchemistry.com

The reaction is generally carried out in the presence of a selective reducing agent that reduces the iminium ion intermediate much faster than it reduces the initial carbonyl compound. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common and efficient. masterorganicchemistry.comresearchgate.net Other agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation can also be used. nih.govlibretexts.org The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is effective because it is less reactive towards ketones and aldehydes at the slightly acidic pH required for imine formation, but it readily reduces the more electrophilic iminium ion. youtube.com

The direct reductive amination process is advantageous as it combines the formation of the intermediate and its reduction into a single operation, which simplifies the synthetic procedure and can limit losses associated with isolating the intermediate Schiff base. nih.gov Research on related structures, such as alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates, has demonstrated that direct reductive amination with aniline derivatives using sodium triacetoxyborohydride proceeds efficiently at ambient temperatures in solvents like 1,2-dichloroethane. nih.gov

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Typical Application Notes |

|---|---|---|

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, often used for a wide range of aldehydes and ketones. nih.govmasterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Effective at slightly acidic pH; selectively reduces imines over carbonyls. youtube.commasterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | A common, less expensive reductant, though potentially less selective. masterorganicchemistry.com |

Mechanistic Studies of Reactions Involving this compound and its Derivatives

The reaction mechanisms involving this compound and its derivatives, particularly in nucleophilic aromatic substitution (SNAr) reactions, have been a subject of detailed investigation. These studies explore the factors that influence reaction rates and pathways, such as the nature of the leaving group, the role of the solvent, and the dynamics of intermediate steps. researchgate.netpsu.edu

Nucleofugality Ratio Investigations

Nucleofugality, or the ability of a group to depart with a pair of electrons, is a critical factor in nucleophilic substitution reactions. In derivatives of this compound, the 4-nitrophenoxy group acts as the nucleofuge (leaving group). Mechanistic studies often focus on how its leaving group ability compares to other potential nucleofuges within the same molecule or in related substrates. udd.clresearchgate.net

Kinetic studies on the aminolysis of related compounds, such as O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate, provide insight into the factors controlling which group is expelled. researchgate.net In the reaction of this compound with aniline, both 4-cyanophenol and 3-nitrophenol (B1666305) are formed, indicating competitive expulsion of the two phenoxy groups. researchgate.net The experimental product ratio of 4-cyanophenol to 3-nitrophenol was found to be 1.5:1. researchgate.net This ratio corresponds to a small difference in the free energy of activation (δΔG‡) of about 250 cal mol⁻¹ for the departure of the two nucleofuges. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have been employed to model these reactions. While gas-phase calculations sometimes differ from experimental results, including solvent effects through microsolvation models (e.g., with explicit water molecules) can improve the accuracy. researchgate.net For the model thionocarbonate, theoretical calculations that included two explicit water molecules predicted a product distribution that aligned more closely with the experimental findings, highlighting the significant role of the solvent in moderating nucleofugality. researchgate.net The non-leaving group also plays a crucial electronic role, influencing the relative stability of the transition states for leaving group departure. udd.cl

Table 2: Experimental vs. Theoretical Product Ratios in a Model Reaction

| Study Type | 4-Cyanophenol : 3-Nitrophenol Ratio | Source |

|---|---|---|

| Experimental | 1.5 : 1 | researchgate.net |

| Theoretical (Gas Phase) | 1 : 1.12 | researchgate.net |

Proton Transfer Dynamics in Reaction Pathways

For the reactions of substituted phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile (B52724), the primary reaction pathway involves the formation of the T± intermediate, followed by a rate-limiting proton transfer to a base (a second aniline molecule). psu.edu The rate of such reactions is sensitive to the electronic effects of substituents on the phenoxy leaving group. psu.edu

The stability of the intermediate and the energy barrier for proton transfer are key. DFT calculations on the reaction of 4-(4-nitro)phenoxy-7-nitrobenzofurazan with aniline in acetonitrile have provided detailed thermodynamic and kinetic parameters for the reaction pathway. researchgate.net These calculations show the potential energy surface for the transformation, identifying the transition states (TS1 and TS2) and the σ-complex intermediate. researchgate.net The free energy of activation (ΔG) for the formation of the intermediate (TS1) and for its subsequent transformation via proton transfer and leaving group expulsion (TS2) can be calculated, providing a quantitative understanding of the reaction dynamics. researchgate.net The slow rates of proton transfer from certain classes of acids are often attributed to significant electronic or geometric rearrangements required upon deprotonation. rsc.org

Table 3: Calculated Thermodynamic and Kinetic Parameters for a Model SNAr Reaction in Acetonitrile

| Parameter | TS1 (kcal/mol) | TS2 (kcal/mol) | Adduct (kcal/mol) |

|---|---|---|---|

| ΔG | 49.75 | 28.14 | -15.8 |

| ΔH | 35.65 | 16.10 | -15.92 |

Advanced Spectroscopic and Computational Characterization in 4 4 Nitrophenoxy Aniline Research

Structural Elucidation Techniques for 4-(4-Nitrophenoxy)aniline and its Derivatives

A suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy, are synergistically employed to confirm the synthesis and purity of this compound and its derivatives. colab.ws These techniques offer complementary information regarding the compound's molecular framework, functional groups, and electronic properties.

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, providing precise information about the hydrogen and carbon atomic environments within the molecule.

The ¹H NMR spectrum of this compound and its derivatives reveals characteristic signals for the aromatic protons. For instance, in a derivative, the aromatic protons adjacent to the nitro group typically exhibit deshielding, appearing at chemical shifts between δ 8.1–8.5 ppm. The proton of the amino group (NH) often presents as a broad singlet in the range of δ 5.5–6.0 ppm. In a specific ruthenium (II) complex of a this compound derivative, the ¹H NMR spectrum was instrumental in confirming the coordination of the ligand to the metal center. researchgate.net

Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 4-Methyl-N-(4-nitrophenyl) aniline (B41778) | CDCl₃ | 8.09 (d, J = 9.2 Hz, 2H), 7.19 (d, J = 8.3 Hz, 2H), 7.11 (d, J = 8.2 Hz, 2H), 6.87 (d, J = 9.2 Hz, 2H), 6.35 (s, 1H), 2.36(s, 3H) rsc.org |

| 4-Nitro-N-(4-nitrophenyl)aniline | - | 8.1–8.5 (deshielded aromatic protons), 5.5–6.0 (broad singlet, NH) |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For 4-Methyl-N-(4-nitrophenyl) aniline, a related compound, the ¹³C NMR spectrum in CDCl₃ shows distinct peaks at δ 151.36, 139.64, 137.13, 135.19, 130.70, 126.73, 123.06, 113.60, and 21.38 ppm. rsc.org The specific chemical shifts are indicative of the different carbon environments within the molecule, from the nitro- and amino-substituted aromatic rings to the methyl group.

Table 2: ¹³C NMR Spectral Data for a this compound Derivative

| Compound | Solvent | Chemical Shifts (δ ppm) |

| 4-Methyl-N-(4-nitrophenyl) aniline | CDCl₃ | 151.36, 139.64, 137.13, 135.19, 130.70, 126.73, 123.06, 113.60, 21.38 rsc.org |

IR spectroscopy is pivotal for identifying the functional groups present in this compound. The characteristic vibrational frequencies confirm the presence of the nitro (NO₂) and amino (NH₂) groups, as well as the ether linkage (C-O-C). For a derivative, the stretching frequencies for the nitro groups are typically observed in the range of 1520–1350 cm⁻¹, and the C-N bond vibrations appear between 1250–1180 cm⁻¹. In the case of an azo derivative of this compound, the FT-IR spectrum showed the disappearance of the N-H stretching vibrations of the parent amine, confirming the formation of the azo linkage. ajgreenchem.com

Table 3: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric & Symmetric Stretching | 1520–1350 | |

| Carbon-Nitrogen (C-N) | Stretching | 1250–1180 | |

| Aromatic C-H | Stretching | 3032 | ajgreenchem.com |

| Aromatic C=C | Stretching | 1493/1577 | ajgreenchem.com |

| Azo (N=N) | Stretching | 1448 | ajgreenchem.com |

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound, confirming its molecular formula (C₁₂H₁₀N₂O₃). nih.gov The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 230. nih.gov High-resolution mass spectrometry (HRMS) is particularly useful for distinguishing between regioisomers by providing a precise mass determination. For example, the [M+H]⁺ ion of a related dinitroaniline derivative was observed at m/z 304.06.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]⁺ | 230 nih.gov |

| Fragment | 184 nih.gov |

| Fragment | 134 nih.gov |

| Fragment | 108 nih.gov |

UV-Visible spectroscopy is employed to study the electronic transitions within this compound and its derivatives. These studies are crucial for understanding the compound's potential in applications such as dye synthesis. colab.ws The UV-Vis spectrum of these compounds is characterized by absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the nitro and amino functional groups. For instance, novel azo dyes derived from this compound have been synthesized and their interaction with DNA was investigated using UV/VIS spectroscopy. colab.ws A study on a new ester derived from this compound also utilized UV/VIS spectroscopy for its structural elucidation. researchgate.net

X-ray Diffraction (XRD) Analysis

X-ray diffraction techniques are indispensable for determining the atomic and molecular structure of crystalline materials. Both single-crystal and powder XRD methods are employed to analyze this compound and its derivatives, revealing detailed information about their three-dimensional arrangements and phase purity.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise molecular geometry and crystal packing of compounds like this compound. This technique has been successfully applied to various derivatives to determine their crystal systems, space groups, and intermolecular interactions.

For instance, the analysis of related structures, such as derivatives of 2-nitroaniline (B44862) and 4-nitroaniline (B120555), reveals how molecular packing is governed by a complex interplay of hydrogen bonds and π-π stacking interactions. acs.org In many derivatives, intermolecular N-H···O hydrogen bonds are significant in defining the crystal packing, often leading to the formation of dimers or extended chains. acs.orgscispace.com

Studies on Schiff bases and esters derived from this compound have also utilized SC-XRD to confirm their molecular structures. researchgate.netbohrium.com For example, a novel azo Schiff base synthesized from 4-(4-nitrophenoxy)benzenamine was found to crystallize in the monoclinic system with the P 1 21/c 1 space group. bohrium.com Similarly, an azo ester derivative crystallizes in the triclinic system with a P-1 space group. researchgate.net The analysis of N-[4-(4-Nitrophenoxy)phenyl]acetamide, a closely related compound, shows it crystallizes with two independent molecules in the asymmetric unit, which are linked by N—H···O hydrogen bonds to form chains. researchgate.net

The structural data for this compound itself indicates its crystallographic information is available and cataloged in resources like the Cambridge Structural Database. nih.gov

Table 1: Representative Crystallographic Data for this compound Derivatives This table presents data for derivatives as found in the literature to illustrate typical crystallographic parameters for this class of compounds.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| Azo Ester of this compound | Triclinic | P-1 | Two-dimensional supramolecular structure | researchgate.net |

| Azo Schiff Base of this compound | Monoclinic | P 1 21/c 1 | 3D network via C-H...N interactions | bohrium.com |

| N-[4-(4-Nitrophenoxy)phenyl]acetamide | - | - | N—H···O hydrogen bonds, π–π interactions | researchgate.net |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of bulk materials. It is particularly useful for phase identification and for ensuring that a single crystal selected for analysis is representative of the entire batch. scispace.comanton-paar.com

In the study of nitroaromatic compounds, PXRD patterns are routinely recorded to confirm the crystalline phase of the synthesized material. scispace.com For example, the PXRD analysis of a Zn(II) complex derived from (Z)-4-((4-nitrophenyl)amino)pent-3-en-2-one was used as part of its structural characterization. researchgate.netsemanticscholar.org Similarly, the analysis of 2-methoxy-4-nitroaniline, a related compound, employed PXRD to confirm its crystalline nature, which was determined by single-crystal XRD to be a monoclinic system. researchgate.net This standard practice ensures the bulk sample corresponds to the single-crystal structure determined, verifying the purity of the crystalline phase.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate the properties of molecules at the electronic level. These theoretical studies complement experimental findings by offering insights into molecular geometry, electronic structure, and reactivity, which are difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a prominent computational method used to study the structural and electronic properties of molecules like this compound and its derivatives. semanticscholar.orgnih.gov By approximating the electron density of a system, DFT calculations can accurately predict various molecular parameters. researchgate.netderpharmachemica.com

A primary application of DFT is the optimization of molecular geometry to find the lowest energy structure of a molecule. researchgate.net This process calculates key parameters such as bond lengths and bond angles. The results are often compared with experimental data from SC-XRD to validate the computational model.

For derivatives of 4-nitroaniline, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to obtain optimized geometries. researchgate.net In a study on a zinc complex of a related Schiff base, the B3LYP functional provided geometrical parameters that were in good agreement with experimental data. semanticscholar.org For 4-(4-nitrophenyl)thiomorpholine, DFT calculations revealed that while the thiomorpholine (B91149) ring maintains a chair conformation in both the crystal and the optimized gas-phase structure, the orientation of the 4-nitrophenyl group differs, highlighting the influence of crystal packing effects. mdpi.com The calculated bond lengths and angles for the isolated molecule generally match well with experimental values, with minor deviations attributed to the absence of intermolecular interactions in the theoretical model. sapub.org

Table 2: Comparison of Selected Experimental and DFT-Calculated Bond Parameters for a Related Nitroaniline Derivative (Note: Data for a representative nitroaniline derivative is shown to illustrate the typical correlation between experimental and calculated values.)

| Parameter | Experimental (XRD) (Å) | Calculated (DFT/B3LYP) (Å) | Reference |

| C-N (Amine) | 1.385 | 1.376 | nih.gov |

| N-N (Pyrazole ring in derivative) | 1.3827 | 1.381 | nih.gov |

DFT is also employed to analyze the electronic properties of molecules, primarily through the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. sapub.orgmjcce.org.mk A smaller energy gap generally implies higher reactivity. researchgate.net

For derivatives of this compound, the HOMO is often located on the electron-donating aminophenyl or phenoxy part of the molecule, while the LUMO is concentrated on the electron-withdrawing nitrophenyl group. sapub.org This distribution indicates that an electronic transition would involve a charge transfer from the donor moiety to the acceptor moiety. sapub.org

The Molecular Electrostatic Potential (MEP) surface is another important tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of a molecule. mjcce.org.mk In the MEP map, negative potential regions (typically colored red) indicate areas susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack. nih.govresearchgate.net For nitro-containing aromatic compounds, the MEP surface typically shows a negative potential around the oxygen atoms of the nitro group, identifying them as centers for electrophilic interactions. nih.govresearchgate.net

Table 3: Calculated Electronic Properties for a Related Pyrazole Derivative

| Parameter | Value (eV) | Reference |

| HOMO Energy | -5.92 | nih.gov |

| LUMO Energy | -2.50 | nih.gov |

| Energy Gap (ΔE) | 3.42 | nih.gov |

Density Functional Theory (DFT) Calculations

Nucleofugality Ratios and Energy Barriers

The study of nucleofugality, or the ability of a leaving group to depart from a molecule, is fundamental in understanding reaction mechanisms. In reactions involving compounds structurally related to this compound, the relative leaving group ability of different phenoxy moieties has been investigated.

Experimental and theoretical studies on the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate with amines like aniline provide insight into these processes. rsc.org The reaction yields two different phenol (B47542) products, 4-cyanophenol and 3-nitrophenol (B1666305), in a ratio of 1.5:1. rsc.orgresearchgate.net This observed product ratio corresponds to a small energy barrier difference (δΔG‡) of approximately 250 cal mol⁻¹ for the expulsion of the two different phenoxide nucleofuges. rsc.orgresearchgate.net

These reactions are understood to proceed through a mechanism involving two tetrahedral intermediates, one zwitterionic (T±) and one anionic (T−). rsc.orgresearchgate.net Interestingly, theoretical calculations performed in the gas phase predicted a different product distribution, with a 4-cyanophenol to 3-nitrophenol ratio of nearly 1:1.12. rsc.orgresearchgate.net However, when the theoretical model was adjusted to include the influence of two explicit water molecules (microsolvation), the predicted product ratio shifted to 1.34:1, which is in much closer agreement with the experimental results. rsc.orgresearchgate.net

This highlights the significant role of the solvent environment in dictating the reaction pathway. The findings suggest that the energy barriers controlling the nucleofugality in such systems are more heavily influenced by kinetic variables than by purely thermodynamic ones. rsc.orgresearchgate.net The nature of the non-leaving group also plays a critical role in determining the relative nucleofugality, largely dependent on its electron-withdrawing capacity. researchgate.net

Intermolecular Interaction Analysis (Hydrogen Bonding, π-π Interactions)

The solid-state architecture of molecules related to this compound is significantly influenced by a network of non-covalent intermolecular interactions, primarily hydrogen bonds and π-π stacking. These interactions dictate the molecular packing and crystal structure.

Similarly, other derivatives showcase the importance of these weak interactions. In 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline, the crystal structure is stabilized by a combination of weak C—H⋯O hydrogen bonds and C—H⋯π interactions, which link the molecules into a three-dimensional architecture. iucr.org Studies on a broad range of para-substituted nitroaniline derivatives confirm that intermolecular N–H···O hydrogen bonds play a significant role in their molecular packing. acs.org The presence of electron-accepting substituents, such as a nitrophenoxy group, influences the acidity and basicity of the amino group, thereby modulating the strength of these hydrogen bonds. mdpi.com

The geometric parameters of these interactions have been precisely determined in some cases.

Table 1: Hydrogen-Bond Geometry in a this compound Analog

| Interaction (D—H⋯A) | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |

|---|---|---|---|---|

| N2—H2B⋯O1 | 0.86 | 2.29 | 3.123 | 164 |

| C7—H7B⋯Cg2 | 0.97 | 2.71 | 3.567 | 148 |

Data sourced from the crystallographic study of 4-[3-(4-Nitrophenoxy)propoxy]aniline. iucr.org D=Donor, A=Acceptor, Cg=centroid of a phenyl ring.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

The process involves preparing the 3D structures of both the ligand and the protein target, which is often obtained from a database like the Protein Data Bank (PDB). journalgrid.com Using software such as Autodock Vina, the ligand is then "docked" into the active site of the protein to find the best binding poses. journalgrid.com The results are analyzed based on binding energy scores and the specific molecular interactions formed, such as hydrogen bonds. nih.gov

In silico molecular docking studies have been performed on derivatives of this compound to evaluate their potential as inhibitors of specific enzymes. For instance, a study on an azo ester derived from this compound investigated its interaction with a target protein.

Table 2: Molecular Docking Results for a this compound Derivative

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Azo ester derivative | -8.04 | His85, His259 |

Data from in silico molecular docking studies. researchgate.net The negative binding energy indicates a favorable interaction.

The analysis showed that the compound had a strong binding affinity with a calculated binding energy of -8.04 kcal/mol. researchgate.net This strong interaction was stabilized by the formation of stable hydrogen bonds with key amino acid residues in the active site of the target, specifically His85 and His259. researchgate.net Such studies are valuable for predicting the biological activity of novel compounds and guiding further synthesis and experimental testing. researchgate.netjapsonline.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify the key chemical features, or pharmacophores, responsible for its effects. drugdesign.org

For derivatives of this compound, SAR analyses have provided valuable insights. An investigation into a series of related compounds revealed that their inhibitory efficacy was directly influenced by the nature of the substituents. researchgate.net Specifically, the introduction of different electron-donating and electron-withdrawing groups at particular positions on the molecular scaffold led to significant changes in biological activity. researchgate.net

The general principles of SAR can be illustrated by studies on other complex molecules where aniline moieties are systematically modified. For example, in the development of certain inhibitors, varying the substitution on the aniline "C-ring" is a common strategy. acs.org The synthesis of various aniline derivatives with different para-substituents, such as secondary amines or amides, allows for a thorough exploration of the chemical space around that part of the molecule. acs.org These modifications can dramatically affect the compound's potency and selectivity. acs.org Such studies help to build a comprehensive model of the molecular determinants required for biological activity, guiding the rational design of more potent and specific compounds. drugdesign.org

Research on Biological and Pharmacological Activities of 4 4 Nitrophenoxy Aniline and Its Derivatives

Antimicrobial Research

The quest for novel antimicrobial agents is a continuous and critical endeavor in the face of growing antibiotic resistance. In this context, 4-(4-nitrophenoxy)aniline and its derivatives have emerged as a subject of interest, with studies exploring their efficacy against a range of microbial pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Research has indicated that this compound itself exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. However, a significant body of research has concentrated on the antibacterial potential of its derivatives, particularly Schiff bases. Schiff bases are compounds formed from the condensation of a primary amine with an aldehyde or ketone.

Derivatives of this compound, such as certain Schiff bases and secondary amines, have demonstrated moderate to good activity against various Gram-positive bacteria, including Staphylococcus aureus, Micrococcus luteus, and Streptococcus mutans. researchgate.net For instance, a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, derived from this compound, showed moderate to excellent antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net

The introduction of different substituents to the core structure of this compound has been shown to modulate the antibacterial efficacy. For example, in a study of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, compounds with specific substitutions (compounds 8c and 8d in the study) demonstrated significant inhibition. researchgate.net The minimum inhibitory concentration (MIC) for this series of compounds against bacteria was found to be in the range of 8-26 µg/ml. researchgate.net

Below is a table summarizing the antibacterial activity of selected derivatives:

| Derivative Type | Bacterial Strains | Activity Level | Reference |

| Schiff bases and secondary amines | S. aureus, M. luteus, S. mutans | Moderate to good | researchgate.net |

| N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderate to excellent | researchgate.net |

Antifungal Activity

The exploration of this compound derivatives has also extended to their potential as antifungal agents. Studies on N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines revealed their activity against pathogenic fungal strains, including Candida albicans and Aspergillus niger. researchgate.net The minimum inhibitory concentration (MIC) of these compounds against fungi was reported to be in the range of 8-24 µg/ml. researchgate.net This suggests that the structural scaffold of this compound can be a valuable starting point for developing new antifungal compounds.

Mechanisms of Antimicrobial Action

The precise mechanisms through which this compound and its derivatives exert their antimicrobial effects are a subject of ongoing investigation. For the parent compound, it is suggested that the nitro groups can participate in redox reactions, which may influence enzymatic activity within the microbial cells.

In the case of its derivatives, such as Schiff bases, the mode of action is often attributed to the azomethine group (–C=N–). This group is believed to interfere with the normal cell processes of microorganisms. Chelation with metal ions is another proposed mechanism that can enhance the antimicrobial activity of these derivatives. The formation of metal complexes can lead to increased lipophilicity, allowing for better penetration through the microbial cell membrane. Once inside, these complexes can disrupt cellular functions by binding to essential biomolecules.

Anticancer Activity Investigations

The search for more effective and selective anticancer drugs is a cornerstone of modern medicinal chemistry. This compound and its derivatives have been investigated for their potential to inhibit the growth of cancer cells, with some promising results emerging from in vitro studies. guidechem.com

In Vitro Cytotoxicity Studies

In vitro studies have indicated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism of this action is thought to involve the activation of caspase pathways, which are crucial for the execution of apoptosis. The compound may also generate reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cancer cells.

Derivatives of this compound have also been a major focus of anticancer research. For example, a series of 1,2,3-triazole-amino acid conjugates derived from a 4-(4-nitrophenoxy)benzoic acid structure have been synthesized and evaluated for their antiproliferative activity. mdpi.com

Specific Cell Line Activity (e.g., MCF-7, A549)

The cytotoxic effects of this compound and its derivatives have been evaluated against specific human cancer cell lines, including the breast adenocarcinoma cell line (MCF-7) and the lung carcinoma cell line (A549).

For the parent compound, this compound, an IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) of 15 µM has been reported for the MCF-7 cell line.

Derivatives have also shown significant activity. For instance, certain novel indole-based Bcl-2 inhibitors, which incorporate a structure related to 4-aminophenoxy moieties, have demonstrated potent inhibitory activity against MCF-7 and A549 cell lines at sub-micromolar concentrations. nih.gov One compound in this series exhibited an IC50 value of 0.83 ± 0.11 µM against MCF-7 cells and 0.73 ± 0.07 µM against A549 cells. nih.gov

The following table summarizes the in vitro cytotoxicity data for this compound and a selected derivative:

| Compound | Cell Line | IC50 Value | Reference |

| This compound | MCF-7 | 15 µM | |

| Indole-based derivative (U2) | MCF-7 | 0.83 ± 0.11 µM | nih.gov |

| Indole-based derivative (U2) | A549 | 0.73 ± 0.07 µM | nih.gov |

Interaction with Anti-Cancer Proteins (e.g., p53)

The interaction of this compound derivatives with anti-cancer proteins, such as p53, is a key area of investigation. The p53 protein, a tumor suppressor, plays a crucial role in regulating the cell cycle and inducing apoptosis (programmed cell death). Mutations in the p53 gene are common in many types of cancer, leading to dysfunctional proteins that can no longer control cell growth.

Recent research has focused on designing compounds that can restore the normal function of mutant p53. google.com Studies on novel 3-(2-anilinoethyl)-substituted imidazotetrazines have shown that these compounds can exhibit activity independent of wild-type p53, suggesting an alternative mechanism for their anti-cancer effects. nih.gov This is significant because it opens up possibilities for treating cancers that are resistant to traditional therapies that rely on a functional p53 pathway.

Docking studies have also been employed to investigate the binding of related nitroaniline-based azo derivatives with the p53 protein. researchgate.net These computational models help to predict how the compounds might interact with the protein at a molecular level, providing insights for the design of more potent and selective anti-cancer agents. researchgate.net For instance, one study revealed that benzoyl derivatives of 4-nitroaniline (B120555) exhibited significant binding energies with the p53 protein (PDB ID: 4MZI), suggesting a potential mechanism for their observed cytotoxic effects. researchgate.net

Anti-inflammatory Research

The anti-inflammatory properties of this compound and its derivatives are another significant area of research. Inflammation is a complex biological response implicated in a wide range of diseases.

A study on a related compound demonstrated significant anti-inflammatory activity in an egg albumin denaturation assay, with a maximum inhibition of 71.1% at a concentration of 1000 µg/mL. researchgate.net This assay is a common in vitro method for screening anti-inflammatory potential.

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

A key mechanism behind the anti-inflammatory effects of these compounds appears to be the modulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These signaling molecules play a central role in orchestrating the inflammatory response.

Studies have shown that certain derivatives can significantly lower the levels of these pro-inflammatory cytokines. In animal models, treatment with a related compound led to a notable reduction in both TNF-α and IL-6 levels, suggesting potential therapeutic applications for inflammatory diseases. The ability of these compounds to modulate cytokine production is a promising avenue for the development of new anti-inflammatory drugs. nih.govnih.govijrr.comjfda-online.com

Anthelmintic Activity

Research has also uncovered the potential of this compound derivatives as anthelmintic agents, which are drugs used to treat infections caused by parasitic worms (helminths).

A study focused on the synthesis of new 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones revealed that several of the synthesized compounds exhibited significant in vitro anthelmintic activity. researchgate.net Specifically, compounds with certain substitutions at the 5-position of the triazole ring were identified as having potent effects. researchgate.net

Another series of compounds, N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, also demonstrated promising anthelmintic properties. researchgate.net In particular, derivatives containing 4-fluorophenyl and 4-methoxyphenyl (B3050149) groups were found to be highly active. researchgate.net The key intermediate in the synthesis of these compounds, 4-(4-nitrophenoxy)phenyl thiourea (B124793), is itself derived from the anthelmintic drug nitroscanate, highlighting a clear link between this chemical scaffold and anthelmintic activity. researchgate.net

Research on Other Potential Biological Activities

Beyond the specific areas mentioned above, research into this compound and its derivatives is exploring a broader range of potential biological activities.

Enzyme Activity Studies (e.g., Phosphatase-like activity)

Investigations into the enzymatic activity of compounds related to this compound have revealed interesting properties. For instance, the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP), a common substrate used to assay phosphatase activity, is a key reaction studied in this context. researchgate.netsciencellonline.com Phosphatases are enzymes that play a critical role in numerous cellular processes by removing phosphate groups from molecules. sciencellonline.com

Studies have shown that compounds with similar structures can influence the activity of these enzymes. The nitro groups present in the molecule are thought to participate in redox reactions that can affect enzyme function. The ability to modulate phosphatase activity could have significant implications for treating a variety of diseases.

DNA Binding Interactions

The interaction of this compound derivatives with DNA is another area of active research. The ability of a compound to bind to DNA can lead to various cellular effects, including the inhibition of cancer cell growth.

Studies on related quinoline (B57606) derivatives have suggested that these compounds may exert their anticancer effects by interacting with DNA and inhibiting protein kinases, which are crucial for cell signaling pathways. The unique structure of these compounds, featuring a quinoline core with a nitrophenoxy moiety, is believed to facilitate these interactions. Furthermore, research on a newly synthesized ester derivative of 4,4-nitrophenoxyaniline has involved detailed DNA interaction studies, employing both experimental (wet lab) and computational (in silico) methods to elucidate the binding mechanisms. researchgate.net

Implications for Neurodegenerative Diseases (e.g., Alzheimer's disease)

The core structure of this compound serves as a foundational scaffold for the development of novel compounds targeting neurodegenerative diseases, most notably Alzheimer's disease. Research has focused on creating derivatives that can inhibit key pathological processes implicated in the progression of these disorders.

One significant area of investigation involves the inhibition of Tau Tubulin Kinase 1 (TTBK1). csic.es TTBK1 is a protein kinase that plays a crucial role in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other related neurodegenerative conditions known as tauopathies. csic.escsic.es The aggregation of hyperphosphorylated tau forms neurofibrillary tangles, which disrupt neuronal function and contribute to cell death. csic.es Furthermore, TTBK1 has been linked to the phosphorylation of TDP-43, another protein whose pathological aggregation is associated with Alzheimer's disease and amyotrophic lateral sclerosis. csic.escsic.es Consequently, inhibiting TTBK1 is considered a promising therapeutic strategy. csic.es Derivatives of this compound have been synthesized and investigated as potential TTBK1 inhibitors. For instance, a compound synthesized from this compound and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is noted in patent literature as a reagent in the creation of such inhibitors. csic.escsic.es

Another major therapeutic target in Alzheimer's disease is the enzyme acetylcholinesterase (AChE). Inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can help alleviate some of the cognitive symptoms of the disease. Novel hybrids based on a similar N-(4-phenoxybenzyl)aniline scaffold have been designed and synthesized to act as AChE inhibitors. nih.gov In one study, a derivative with a trimethoxybenzene substituent, compound 42 , demonstrated potent inhibition of human acetylcholinesterase (hAChE). nih.gov This same compound was also found to inhibit the aggregation of amyloid-beta (Aβ) peptides, another key pathological feature of Alzheimer's disease, and showed an ability to improve learning and memory in in vivo behavioral studies. nih.gov

The table below summarizes the findings from studies on derivatives related to this compound and their activity against targets relevant to Alzheimer's disease.

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivatives | Tau Tubulin Kinase 1 (TTBK1) | This compound is used as a reagent in the synthesis of potential TTBK1 inhibitors for tauopathies. | csic.escsic.es |

| N-(4-phenoxybenzyl)aniline derivatives (Compound 42) | Human Acetylcholinesterase (hAChE) | Showed significant competitive inhibition with an IC50 value of 1.32 µM. | nih.gov |

| N-(4-phenoxybenzyl)aniline derivatives (Compound 42) | Aβ Aggregation | Inhibited AChE-induced Aβ aggregation by 39.5-66.9%. | nih.gov |

| Phthalimide derivatives | Acetylcholinesterase (AChE) | A derivative with an ortho-nitro moiety (Compound 4g) showed the highest inhibitory potency in its series with an IC50 of 1.1 µM. | nih.gov |

Pharmacokinetic and Pharmacodynamic Considerations

The therapeutic potential of any compound intended to treat central nervous system (CNS) disorders is critically dependent on its pharmacokinetic and pharmacodynamic properties. A key challenge in the development of drugs for neurodegenerative diseases is ensuring that the molecule can reach its target in the brain in sufficient concentrations. This involves overcoming the highly selective and protective blood-brain barrier (BBB).

The blood-brain barrier is a significant obstacle for many potentially therapeutic compounds. For a drug to be effective in the CNS, it must possess specific physicochemical properties that allow it to traverse this barrier, typically through passive diffusion. Researchers often employ structural modification of a lead compound to enhance its ability to cross the BBB. Key strategies include increasing the molecule's lipophilicity (fat-solubility) and reducing the number of rotatable bonds to create a more rigid structure. nih.gov

In the context of this compound derivatives, enhancing BBB permeability is a crucial aspect of their design for treating Alzheimer's disease. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a common in vitro tool used to predict the passive diffusion of compounds across the BBB. nih.govnih.gov Studies on N-(4-phenoxybenzyl)aniline derivatives have utilized this assay, demonstrating that most of the synthesized compounds possessed favorable BBB permeability. nih.gov

Structural modifications are tailored to balance the required biological activity with the physicochemical properties needed for brain penetration. For example, the addition of certain chemical groups can increase lipophilicity and improve permeability.

The table below illustrates structural modifications on related aniline (B41778) scaffolds designed to improve BBB permeability.

| Compound Class | Structural Modification Strategy | Effect on Permeability | Assay Method | Reference |

|---|---|---|---|---|

| N-(4-phenoxybenzyl)aniline derivatives | Hybridization of different chemical moieties. | Most synthesized compounds showed favorable permeability. | PAMPA-BBB | nih.gov |

| 2-Aminopyridine Scaffold | Introduction of a pyrrolidine (B122466) ring. | Increases lipophilicity and reduces rotatable bonds. | PAMPA-BBB | nih.gov |

| 2-Aminopyridine Scaffold | Addition of fluorine atoms to the linker. | Enhances lipophilicity. | PAMPA-BBB | nih.gov |

Applications and Advanced Materials Research Involving 4 4 Nitrophenoxy Aniline

Role as a Key Intermediate in Organic Synthesis

4-(4-Nitrophenoxy)aniline is a significant building block in the field of organic chemistry. guidechem.com Its structure, featuring an electron-donating amino group and an electron-withdrawing nitro group on separate phenyl rings, allows for selective chemical transformations. The amino group serves as a versatile handle for reactions such as acylation, alkylation, and, most notably, diazotization. Simultaneously, the nitro group can be readily reduced to form another amine, providing a route for further functionalization. This dual reactivity makes it a crucial precursor for constructing more complex molecules with tailored properties for a wide range of applications. guidechem.com

| Property | Value |

| CAS Number | 6149-33-3 |

| Molecular Formula | C12H10N2O3 |

| Molecular Weight | 230.22 g/mol |

| Appearance | Yellow to Orange to Brown Crystalline Solid |

| Solubility | Soluble in Acetone |

Table 1: Physicochemical Properties of this compound. guidechem.comchemicalbook.comsynblock.comchemicalbook.comachemblock.com

Applications in Dye and Pigment Industries

The compound is widely utilized as an intermediate in the synthesis of various colorants. guidechem.com Its aromatic structure is a key component of many chromophores, the parts of a molecule responsible for its color.

The most prominent application of this compound in the dye industry is in the synthesis of azo dyes. Azo dyes are the largest and most important group of synthetic colorants and are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), the "azo" group. researchgate.net

The synthesis typically involves a two-step process:

Diazotization: The primary aromatic amine group (-NH2) of this compound is converted into a diazonium salt (-N2+Cl-) by reacting it with a source of nitrous acid (commonly sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). sphinxsai.complantarchives.orgnih.gov

Azo Coupling: The resulting highly reactive diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another aniline (B41778) derivative. researchgate.net This electrophilic aromatic substitution reaction forms the stable azo bridge, creating the final dye molecule.

The specific coupling partner chosen determines the final color and properties of the dye. The extended system of conjugated pi electrons, which includes the two phenyl rings, the ether linkage, and the newly formed azo group, is responsible for the dye's ability to absorb light in the visible spectrum. Research into azo compounds derived from complex aromatic amines is ongoing, with interest in materials exhibiting liquid crystalline properties, which are valuable for display technologies.

Azo dyes synthesized from precursors like this compound are known for their photo-responsive characteristics. The azo bond can undergo a reversible trans-cis isomerization when exposed to light of a specific wavelength. This change in molecular geometry alters the physical and chemical properties of the material, including its color and polarity. This phenomenon is the basis for their use in creating smart materials for applications such as optical data storage and molecular switches.

Furthermore, the electronic structure of these dyes can be sensitive to changes in pH. This makes them suitable for use as acidochromic probes, which are substances that change color in response to variations in acidity. This property is useful for chemical sensors and indicators.

Research into organic compounds for optoelectronic applications has identified molecules with donor-acceptor structures as promising candidates. The structure of this compound and its derivatives fits this profile, with the amino group acting as an electron donor and the nitro group as an electron acceptor. While direct applications of this compound itself are still under investigation, related organic molecules are being developed into thin films for use in high-performance optoelectronic devices. For instance, studies on similar nitro-substituted aromatic compounds have shown their potential in fabricating efficient light detectors and photosensors. researchgate.net These materials can be processed in solution, offering a scalable and cost-effective method for producing flexible electronic devices. researchgate.net

Utilization in Pharmaceutical Research and Drug Development

The diaryl ether scaffold present in this compound is a common structural motif in many biologically active compounds. Consequently, it serves as a valuable starting material in medicinal chemistry for the synthesis of potential therapeutic agents. guidechem.com

This compound is used to synthesize more complex intermediates, or "building blocks," which are then incorporated into potential drug candidates. guidechem.com Its defined structure allows chemists to add other functional groups and build larger molecules with specific shapes and properties designed to interact with biological targets like enzymes or receptors.

Examples of building blocks synthesized from this compound include:

N-[4-(4-aminophenoxy)phenyl]acetamide chemicalbook.comchemicalbook.com

4-(4-amino-3-nitrophenoxy)-2-nitroaniline (B1347640) chemicalbook.comchemicalbook.com

These derivative compounds can then be used in further synthetic steps in the drug discovery process. guidechem.com

| Precursor | Synthesized Building Block |

| This compound | N-[4-(4-aminophenoxy)phenyl]acetamide |

| This compound | 4-(4-amino-3-nitrophenoxy)-2-nitroaniline |

Table 2: Medicinal Chemistry Building Blocks Derived from this compound. chemicalbook.comchemicalbook.com

Design of Drug Delivery Systems

While this compound is recognized as an important intermediate in the synthesis of pharmaceuticals and bioactive molecules, its direct application in the formulation of drug delivery systems is an emerging area of research guidechem.com. The core concept revolves around incorporating this molecule into polymeric structures or nanoparticles that can serve as carriers for therapeutic agents guidechem.comnih.gov. The design of such systems leverages the chemical functionalities of the molecule to control drug loading and release.

Polymers designed for drug delivery often require a balance of hydrophilic and hydrophobic properties to ensure biocompatibility and control over the release kinetics nih.gov. The functional groups on this compound could be chemically modified to tune these properties. For instance, the amino group can be functionalized to attach drugs or targeting ligands, while the nitro group can be reduced to an amine, providing another site for modification.

The development of nanoparticle-based drug delivery systems often involves stabilizing agents to prevent aggregation and enhance biocompatibility beilstein-journals.org. Zwitterionic molecules and polymers are sometimes used for this purpose. Although not directly studied with this compound, the principle of using functionalized molecules to act as both a stabilizing agent and a component of the delivery vehicle is a key strategy in the field beilstein-journals.orgmdpi.com. The aromatic nature of the compound could also facilitate non-covalent loading of aromatic drug molecules via π-π stacking interactions within a polymer matrix mdpi.com. Research in this area focuses on creating systems that can provide sustained or controlled release, improving the therapeutic efficacy and safety profiles of drugs mdpi.com.

Polymer Chemistry Research

The presence of a reactive primary amine group makes this compound a suitable monomer for polymerization, similar to aniline itself. Its incorporation into polymer chains is explored for the development of materials with specific electronic and optical properties.